molecular formula C20H22F3N3O4S B12619424 Ethyl 4-[({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetyl)amino]piperidine-1-carboxylate

Ethyl 4-[({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetyl)amino]piperidine-1-carboxylate

Cat. No.: B12619424
M. Wt: 457.5 g/mol
InChI Key: IQWPZQSJOGPRSX-UHFFFAOYSA-N
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Description

Ethyl 4-[({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetyl)amino]piperidine-1-carboxylate is a complex organic compound that features a thiazole ring, a piperidine ring, and a trifluoromethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetyl)amino]piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Trifluoromethoxyphenyl Group:

    Acetylation: The thiazole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Formation of the Piperidine Ring: The piperidine ring is introduced through a cyclization reaction involving the appropriate amine and carboxylic acid derivatives.

    Esterification: Finally, the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst yields the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetyl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetyl)amino]piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The thiazole ring and trifluoromethoxyphenyl group are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetyl)amino]piperidine-1-carboxylate is unique due to the presence of the trifluoromethoxy group, which can enhance its biological activity and stability. The combination of the thiazole and piperidine rings also contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H22F3N3O4S

Molecular Weight

457.5 g/mol

IUPAC Name

ethyl 4-[[2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl]acetyl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C20H22F3N3O4S/c1-2-29-19(28)26-9-7-14(8-10-26)25-17(27)11-16-12-24-18(31-16)13-3-5-15(6-4-13)30-20(21,22)23/h3-6,12,14H,2,7-11H2,1H3,(H,25,27)

InChI Key

IQWPZQSJOGPRSX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)CC2=CN=C(S2)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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